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Compound of Interest

Compound Name: 3-Ethynyl-1,1"-biphenyl!

Cat. No.: B1281427

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Ethynyl-1,1'-biphenyl (CAS No. 58650-11-6). The document is intended for researchers,
scientists, and professionals in drug development and materials science who utilize
spectroscopic techniques for molecular characterization. The data presented herein are based
on established principles of spectroscopy and analysis of structurally analogous compounds.
This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual
workflow for spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-ethynyl-1,1'-biphenyl Molecular Formula: CiaH10 Molecular Weight: 178.23
g/mol CAS Number: 58650-11-6[1]

Spectroscopic Data

While comprehensive, experimentally-derived spectra for 3-Ethynyl-1,1'-biphenyl are not
readily available in public databases, the following tables summarize the expected
spectroscopic characteristics based on the analysis of similar compounds and foundational
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[2]

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.65 S 1H H-2'
~7.55 d 2H H-2, H-6
~7.45 t 2H H-3, H-5
~7.40 t 1H H-4
~7.35 m 2H H-4', H-6'
~7.30 t 1H H-5'
~3.10 S 1H Ethynyl H

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). The aromatic region (7.30-7.65

ppm) will likely present as a complex series of overlapping multiplets. The assignments are

based on predicted electronic environments and coupling patterns.

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment
~141.5 C-lorC-1'
~141.0 C-lorC-1
~132.0 C-3

~129.0 Aromatic CH
~128.5 Aromatic CH
~128.0 Aromatic CH
~127.5 Aromatic CH
~127.0 Aromatic CH
~125.0 Aromatic CH
~122.5 Aromatic CH
~83.0 Ethynyl C (quaternary)
~78.0 Ethynyl C-H

Note: The distinction between the two biphenyl rings and the precise assignment of each
aromatic carbon would require advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3][4][5][6]

Table 3: Predicted IR Absorption Bands
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Frequency (cm™?) Intensity Vibration Functional Group

~3300 Strong, Sharp =C-H Stretch Terminal Alkyne

3100-3000 Medium C-H Stretch Aromatic

~2110 Medium, Sharp C=C Stretch Alkyne

~1600, 1475, 1450 Medium-Weak C=C Stretch Aromatic Ring
Monosubstituted &

~760, ~690 Strong C-H Bend Meta-disubstituted

Phenyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment

178 High [M]* (Molecular lon)
176 Medium [M-2H]*

152 Medium [M-C2Hz2]*

89 Medium [M]2+

76 High [CeHa]*

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve

the loss of the ethynyl group or cleavage of the biphenyl linkage. The biphenyl fragment itself

has a molecular weight of 154.21 g/mol .[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-25 mg of 3-Ethynyl-1,1'-biphenyl in approximately 0.6-0.7
mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) can be
added as an internal standard for chemical shift referencing.

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum,
followed by the 13C NMR spectrum. Standard pulse programs are typically used. For 13C
NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Integrate the peaks in the *H NMR spectrum and reference the chemical
shifts to the TMS signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small, solid sample of 3-Ethynyl-1,1'-biphenyl directly onto the
ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the background spectrum of the empty ATR setup. Then, record the sample
spectrum over a range of 4000-400 cm™1,

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum. Label
the significant peaks corresponding to the functional groups.

Mass Spectrometry Protocol (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.
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« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Ethynyl-1,1'-biphenyl.
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General Workflow for Spectroscopic Analysis
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Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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